5-硝基-2-呋喃甲酸

描述

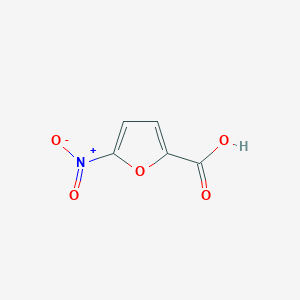

5-Nitro-2-furoic acid is a yellow crystalline powder . It belongs to the furans family and is suggested for investigational or industrial investigations .

Synthesis Analysis

Various 5-nitro-2-furoic acid hydrazones have been synthesized and evaluated for in vitro activities . A promising new approach for anti-tubercular agents involves the synthesis of tetrahydroisoquinoline-based 5-nitro-2-furoic acid derivatives .Molecular Structure Analysis

The molecular structure and vibrational spectra of 5-Nitro-2-furoic Acid (NFC) have been investigated by combined theoretical and experimental approaches . The FT-IR and FT-Raman spectra of NFC were recorded in the range 4000 - 400 cm⁻¹ and 3500 -50 cm⁻¹ .Chemical Reactions Analysis

5-Nitro-2-Furoic Acid is a compound of the furans family and acidic conditions such as sulfuric acid refluxing acid in ethanol and turning to its ethyl ester agent . It has been used in various chemical reactions, including the synthesis of novel tetrahydroisoquinoline carbohydrazide compounds .Physical And Chemical Properties Analysis

5-Nitro-2-furoic acid has a molecular weight of 157.08 g/mol . It has a boiling point of 332.4 ℃ and a melting point of 185.00–189.00 ℃ at 760 mm Hg . It is very soluble in water .科学研究应用

化学性质和毒性

5-硝基-2-呋喃甲酸是2-取代的5-硝基呋喃类化合物的一种水溶性和稳定的衍生物,已被研究其潜在的致癌性。虽然短链取代的硝基呋喃通常是弱致癌性或非致癌性的,但5-硝基-2-呋喃甲酸在人体中的慢性生殖或发育毒性并没有得到充分记录。这种化合物主要通过研究实验室的化学废物和职业接触暴露(Abdollahi & Baeeri, 2014)。

化学反应

5-硝基-2-呋喃甲酸通过羟基自由基发生氧化去硝作用,这个过程涉及将OH加到带有硝基的位置,然后立即消除HNO2。这种反应对5-硝基尿嘧啶和5-硝基-2-呋喃甲酸都很重要,并受pH水平的影响(Zemel & Neta, 1973)。

抗菌性能

已经分析了各种呋喃类化合物的抑菌作用,发现呋喃环的5-位硝基增强了抑菌活性。5-硝基-2-呋喃甲酸以及其他硝基呋喃类化合物对革兰氏阳性和革兰氏阴性生物均表现出抗菌作用,尽管其活性与其他衍生物相比较不那么有效(Dodd, Stillman, Roys, & Crosby, 1944)。

抗分枝杆菌评估

对5-硝基-2-呋喃甲酸腙的研究显示出潜在的抗分枝杆菌活性。从5-硝基-2-呋喃甲酸合成的特定化合物已显示出对结核分枝杆菌的有效性,包括抑制MTB异柠檬酸裂解酶(ICL)酶(Sriram et al., 2010)。

合成和光谱分析

已经探讨了三有机锡5-硝基-2-呋喃酸酯的合成和抗菌活性,展示了显著的抗革兰氏阳性菌种的活性。这一类特定化合物还显示出显著的抗真菌性能(Kupchik, Pisano, Whalen, & Lynch, 1982)。

分子结构和振动光谱

使用综合理论和实验方法研究了5-硝基-2-呋喃甲酸的分子结构和振动光谱。这包括FT-IR和FT-Raman光谱分析,提供了有关该化合物的分子几何和振动性质的见解(Magdaline & Chithambarathanu, 2015)。

抗菌作用方式

已研究了5-硝基-2-呋喃甲酸及相关化合物的抗菌作用,揭示了硝基对这些化合物的杀菌或抑菌性质有显著影响。这项研究全面了解硝基呋喃衍生物的抗菌机制(Cramer & Dodd, 1946)。

作用机制

Target of Action

5-Nitro-2-furoic acid has been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary mechanism for glucose metabolism that can contribute to various complications in diabetes.

Mode of Action

It has been found to form complexes with copper (ii) acetate and n-donor ligands . These complexes have been studied for their potential biological activity, including antimicrobial activity .

Biochemical Pathways

Given its interaction with aldose reductase, it may influence the polyol pathway

Result of Action

It has been found to exhibit antimicrobial activity, particularly against mycobacterium tuberculosis . This suggests that the compound may have potential applications in the treatment of tuberculosis.

Action Environment

The action of 5-Nitro-2-furoic acid can be influenced by various environmental factors. For instance, its stability in solution has been studied using electronic absorption spectroscopy . It was found that the compound is thermally stable and does not degrade when stored in solutions of 5% glucose or 0.9% NaCl . .

安全和危害

属性

IUPAC Name |

5-nitrofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODMEDPPCXSFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

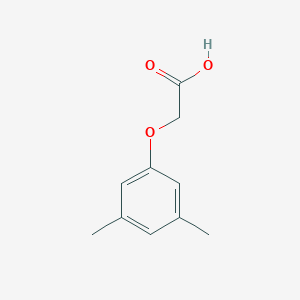

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214746 | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

645-12-5 | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY7TN9FTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5-Nitro-2-furoic acid is a nitroheterocyclic compound known to be reduced by enzymes like milk xanthine oxidase. This reduction is believed to be crucial for its biological activities, including mutagenicity and antibacterial effects []. The reduction process can generate reactive intermediates that interact with DNA, leading to mutagenic effects [, ]. While the precise mechanism is still under investigation, studies indicate that multiple pathways might be involved [].

A: Research suggests that 5-nitro-2-furoic acid can interact with DNA. Studies using the Salmonella/microsome test demonstrate its mutagenic potential, particularly in strains deficient in nitroreductase, highlighting the role of its nitro group in this interaction [, ]. Furthermore, 5-nitro-2-furoic acid and related compounds have been shown to inhibit the ion conductance of human aquaporin-1 (AQP1) channels []. This inhibition, potentially occurring through interaction with glycine 165 in the channel's intracellular vestibule, selectively impairs cell motility in cancer cell lines with high AQP1 expression [].

ANone: The molecular formula of 5-nitro-2-furoic acid is C5H3NO5, and its molecular weight is 157.09 g/mol.

A: Yes, spectroscopic characterization data, including FT-IR, FT-Raman, and NMR, have been reported for 5-nitro-2-furoic acid [, ]. These data provide insights into the vibrational frequencies, electronic transitions, and nuclear spin properties of the molecule, aiding in its structural elucidation and analysis.

A: While specific data on material compatibility is limited in the provided research, 5-nitro-2-furoic acid's stability is influenced by factors like pH and the presence of reducing agents [, ]. It degrades rapidly in ruminal fluid, primarily through metabolic reduction []. This degradation highlights the importance of considering environmental factors and potential interactions when assessing its stability.

ANone: The provided research does not focus on the catalytic properties of 5-nitro-2-furoic acid.

A: Yes, computational studies, including density functional theory (DFT) calculations and molecular docking simulations, have been performed on 5-nitro-2-furoic acid and its metal complexes [, ]. These studies provide insights into molecular geometries, electronic structures, and potential binding interactions with biological targets like DNA.

A: Research on 5-nitro-2-furoic acid derivatives, particularly those with variations in the substituent at the 2-position of the furan ring, reveals significant impacts on mutagenic and antibacterial activities [, ]. For instance, the presence of a nitro group is crucial for mutagenicity, and esters generally exhibit higher activity compared to carboxylic acids [, ]. These findings highlight the importance of SAR studies for optimizing the desired biological properties of 5-nitro-2-furoic acid analogs.

A: While the provided research doesn't delve into specific formulation strategies for 5-nitro-2-furoic acid, its stability under various conditions, including different solvents and pH levels, requires careful consideration during formulation development [, ].

ANone: The provided research predominantly focuses on the fundamental chemical and biological properties of 5-nitro-2-furoic acid, without addressing SHE regulations.

A: Although limited PK/PD data is available in the provided research, studies indicate that 5-nitro-2-furoic acid undergoes rapid metabolic reduction in biological systems like ruminal fluid []. Further research is needed to fully elucidate its ADME profile and in vivo activity.

A: Several studies demonstrate the in vitro activity of 5-nitro-2-furoic acid. It exhibits mutagenic effects in bacterial assays, particularly in Salmonella typhimurium strains [, , ]. Additionally, it shows inhibitory effects on the growth of various fungi and bacteria, with notable potency against Gram-positive species []. These findings suggest potential applications as an antimicrobial agent. Further research, including in vivo studies, is essential to validate these initial findings and explore potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)